molecular formula C13H10BrFO2 B2609699 4-(Benzyloxy)-5-bromo-2-fluorophenol CAS No. 1881292-59-6

4-(Benzyloxy)-5-bromo-2-fluorophenol

Cat. No.: B2609699
CAS No.: 1881292-59-6
M. Wt: 297.123
InChI Key: YKMAMBWNIYPWAQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-fluorophenol is an organic compound that features a phenol group substituted with benzyloxy, bromine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol is reacted with benzyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) in acetic acid.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, the bromine atom can be replaced with an amine group using ammonia (NH3) or an amine.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: Zn, HCl, NaBH4

    Substitution: NH3, NaOH, KOH

Major Products

    Oxidation: Quinones

    Reduction: Dehalogenated phenols

    Substitution: Aminophenols, alkoxyphenols

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating diverse chemical libraries.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-fluorophenol: Lacks the bromine atom, which may result in different reactivity and binding properties.

    4-(Benzyloxy)-5-chloro-2-fluorophenol: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.

    4-(Benzyloxy)-5-bromo-2-chlorophenol: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness

4-(Benzyloxy)-5-bromo-2-fluorophenol is unique due to the combination of benzyloxy, bromine, and fluorine substituents on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-fluoro-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c14-10-6-12(16)11(15)7-13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMAMBWNIYPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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